molecular formula C20H25N3O4 B8483427 N,N-dimethyl-2-morpholin-4-yl-4-oxo-8-pyrrolidin-2-ylchromene-6-carboxamide

N,N-dimethyl-2-morpholin-4-yl-4-oxo-8-pyrrolidin-2-ylchromene-6-carboxamide

Cat. No.: B8483427
M. Wt: 371.4 g/mol
InChI Key: FKFNOGOILJPAAT-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-morpholin-4-yl-4-oxo-8-pyrrolidin-2-ylchromene-6-carboxamide is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-morpholin-4-yl-4-oxo-8-pyrrolidin-2-ylchromene-6-carboxamide typically involves multi-step organic reactions. The starting materials might include chromene derivatives, morpholine, and pyrrolidine. Common synthetic routes could involve:

    Condensation Reactions: Combining chromene derivatives with morpholine under acidic or basic conditions.

    Amidation: Introducing the carboxamide group through reactions with amines or amides.

    Cyclization: Forming the pyrrolidine ring through intramolecular cyclization reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This might include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-morpholin-4-yl-4-oxo-8-pyrrolidin-2-ylchromene-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced chromene derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield higher oxo derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-morpholin-4-yl-4-oxo-8-pyrrolidin-2-ylchromene-6-carboxamide involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate biological responses.

    Pathways: Affecting signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Chromene Derivatives: Compounds with similar chromene structures.

    Morpholine Derivatives: Compounds containing the morpholine ring.

    Pyrrolidine Derivatives: Compounds with the pyrrolidine ring.

Uniqueness

N,N-dimethyl-2-morpholin-4-yl-4-oxo-8-pyrrolidin-2-ylchromene-6-carboxamide is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties.

Properties

Molecular Formula

C20H25N3O4

Molecular Weight

371.4 g/mol

IUPAC Name

N,N-dimethyl-2-morpholin-4-yl-4-oxo-8-pyrrolidin-2-ylchromene-6-carboxamide

InChI

InChI=1S/C20H25N3O4/c1-22(2)20(25)13-10-14(16-4-3-5-21-16)19-15(11-13)17(24)12-18(27-19)23-6-8-26-9-7-23/h10-12,16,21H,3-9H2,1-2H3

InChI Key

FKFNOGOILJPAAT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC2=C(C(=C1)C3CCCN3)OC(=CC2=O)N4CCOCC4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

HCl (4.50 mL, 18 mmol, 4M solution) was added to a stirred solution of tert-butyl 2-(6-(dimethylcarbamoyl)-2-morpholino-4-oxo-4H-chromen-8-yl)pyrrolidine-1-carboxylate (850 mg, 1.80 mmol) dissolved in DCM (10 mL) at room temperature and stirred for 8 h. After evaporation of the volatile, DCM (5 mL) and MeOH (5 mL) were added followed by 10% methanolic ammonia (7 N, 5 mL) in DCM. The solid was filtered, washed with a 1:1 mixture of DCM and MeOH. The solvent was evaporated to dryness to afford after trituration with diethyl diethyl ether, N,N-dimethyl-2-morpholino-4-oxo-8-(pyrrolidin-2-yl)-4H-chromene-6-carboxamide (675 mg, 101%) as a pale beige solid. Mass Spectrum: m/z [M+H]+=372.
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Synthesis routes and methods II

Procedure details

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